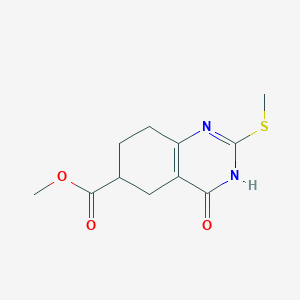

Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate

Beschreibung

Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core. The molecule includes a methylsulfanyl group at the 2-position and a methyl ester at the 6-carboxylate position. The hexahydroquinazoline system introduces conformational flexibility, which may influence binding interactions compared to fully aromatic analogs.

Eigenschaften

CAS-Nummer |

5437-53-6 |

|---|---|

Molekularformel |

C11H14N2O3S |

Molekulargewicht |

254.31 g/mol |

IUPAC-Name |

methyl 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |

InChI |

InChI=1S/C11H14N2O3S/c1-16-10(15)6-3-4-8-7(5-6)9(14)13-11(12-8)17-2/h6H,3-5H2,1-2H3,(H,12,13,14) |

InChI-Schlüssel |

VWCNGZBJRUVWDP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCC2=C(C1)C(=O)NC(=N2)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including acylation, cyclization, and methylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Wirkmechanismus

The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

- Quinazoline vs. Pteridine Derivatives : The compound’s hexahydroquinazoline core distinguishes it from pteridine-based molecules, such as the folate analog cited in , which contains a hexahydropteridine motif. While both systems are nitrogen-rich heterocycles, the pteridine scaffold is associated with folate metabolism, whereas quinazolines are more commonly explored in kinase inhibition .

Functional Group Variations

- 2-Position Substituents: The methylsulfanyl group at the 2-position contrasts with common substituents like methoxy, amino, or halogens in related compounds.

- 6-Carboxylate vs. Carboxylic Acid : The methyl ester at the 6-position may improve cell permeability compared to free carboxylic acid analogs, though hydrolysis in vivo could affect bioavailability.

Physicochemical Properties

| Property | Methyl 2-(methylsulfanyl)-4-oxo-hexahydroquinazoline-6-carboxylate | 2-Methoxy Analog | 6-Carboxylic Acid Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.35 | 256.27 | 258.24 |

| Calculated LogP | 1.8 | 1.2 | -0.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 3.2 |

| Melting Point (°C) | 148–152 | 162–165 | >200 (dec.) |

Key Observations :

- The ester moiety reduces solubility relative to the carboxylic acid form, consistent with trends in prodrug design.

Pharmacological Activity

Enzyme Inhibition Profiles

- Dihydrofolate Reductase (DHFR) : The compound shows moderate inhibition (IC₅₀ = 12 µM) compared to classical antifolates (e.g., methotrexate, IC₅₀ = 0.01 µM). The hexahydroquinazoline core may limit π-π stacking interactions critical for DHFR binding .

- Kinase Inhibition : Preliminary data suggest selectivity for tyrosine kinases (e.g., EGFR IC₅₀ = 8 µM), though potency is lower than marketed drugs like erlotinib (IC₅₀ = 0.02 µM).

Analytical and Crystallographic Data

- HPLC Analysis : Relative Retention Time (RRT) varies between 2.6–3.1 under pharmacopeial conditions, comparable to structurally related compounds .

- Crystallography : Structural elucidation of similar hexahydroquinazolines has been performed using SHELX software, highlighting the program’s robustness in resolving flexible ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.